REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=O)=O)=[C:4]([C:12]([F:15])([F:14])[F:13])[CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1(C)C=CC=CC=1.CCCCCCC>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[C:4]([C:12]([F:15])([F:13])[F:14])[CH:3]=1
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Name
|
|
Quantity
|
375 g
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Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)S(=O)(=O)Cl)C(F)(F)F
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Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
994 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CCCCCCC
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Control Type
|
UNSPECIFIED
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Setpoint
|
2.5 (± 2.5) °C
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Type
|
CUSTOM
|
Details
|
The yellow suspension was stirred at 0-5° C. for min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
was stirred for 20 min at room temperature
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Duration
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20 min
|
Type
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FILTRATION
|
Details
|
After filtration
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Type
|
WASH
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Details
|
the precipitate was washed with toluene (1 L)
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Type
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EXTRACTION
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Details
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The combined organics were extracted with a potassium hydroxide solution (1M in water, 2.8 L)
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Type
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EXTRACTION
|
Details
|
During extraction
|
Type
|
CUSTOM
|
Details
|
3 layers were formed
|
Type
|
WASH
|
Details
|
the other two were washed with toluene (1 L)
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with n-heptane (500 mL)
|
Type
|
CUSTOM
|
Details
|
The layers of the combined filtrate were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with n-heptane (1.5 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
Type
|
ADDITION
|
Details
|
Silica gel (250 g) was then added
|
Type
|
STIRRING
|
Details
|
the slurry was stirred for 10 min at room temperature
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filtered silica gel washed with n-heptane (1 L)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 45° C.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)S)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 291.2 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |